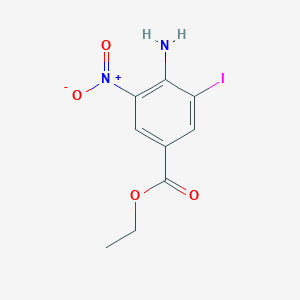

Ethyl 4-amino-3-iodo-5-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-amino-3-iodo-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IN2O4/c1-2-16-9(13)5-3-6(10)8(11)7(4-5)12(14)15/h3-4H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOPSKPYUXAGIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)I)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design

Strategies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The construction of ethyl 4-amino-3-iodo-5-nitrobenzoate hinges on the effective formation of carbon-heteroatom bonds, specifically C-N (amino and nitro groups), C-I (iodo group), and C-O (ester group) bonds.

The ethyl ester group is typically introduced via Fischer-Speier esterification. This acid-catalyzed reaction involves treating the corresponding carboxylic acid, 4-amino-3-iodo-5-nitrobenzoic acid, with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid. The reaction is an equilibrium process, and to drive it towards the product, excess ethanol is often used, and the water formed is removed. unirioja.esbond.edu.auresearchgate.net

A general procedure for the esterification of a similar compound, 4-amino-3-nitrobenzoic acid, to its methyl ester involves refluxing the acid in the corresponding alcohol with a catalytic amount of sulfuric acid. bond.edu.au The reaction time can vary from 30 minutes to 16 hours, with a one-hour reflux providing a reasonable yield for laboratory-scale synthesis. bond.edu.au

For the synthesis of ethyl benzoate (B1203000) from benzoic acid, a common laboratory procedure involves refluxing benzoic acid and ethanol with concentrated sulfuric acid for several hours. quora.com The workup typically involves neutralization and extraction to isolate the ester.

Table 1: Representative Esterification Reactions

| Starting Material | Reagents | Product | Reaction Time | Yield | Reference |

| 4-Amino-3-nitrobenzoic acid | Methanol, Sulfuric acid | 4-Amino-3-nitrobenzoic acid methyl ester | 1 hour | Workable | bond.edu.au |

| Benzoic acid | Ethanol, Sulfuric acid | Ethyl benzoate | 6 hours | Not specified | |

| p-Nitrobenzoic acid | Ethanol, Hexafluoropropanesulfonic acid hydrate, Toluene | Ethyl p-nitrobenzoate | Not specified | 94.4% | prepchem.com |

The introduction of the amino group is a critical step that must be performed with high regioselectivity. A common strategy involves the reduction of a nitro group that is already present on the aromatic ring. For instance, a precursor like ethyl 4-nitrobenzoate (B1230335) can be selectively reduced to ethyl 4-aminobenzoate (B8803810). orgsyn.org Various reducing agents can be employed, with catalytic hydrogenation using platinum oxide being a highly efficient method for laboratory synthesis. orgsyn.org Other methods include the use of indium powder in the presence of ammonium (B1175870) chloride, which offers good yields and selectivity. orgsyn.org

Direct amination of nitroaromatic compounds is also an area of active research. Recent developments have shown transition-metal-free methods for the para-selective amination of nitrobenzenes using amines in the presence of a base and an oxidant. researchgate.net While not directly applied to the target molecule in the provided literature, these methods highlight the potential for direct C-H amination as a synthetic strategy. researchgate.netnih.gov

The introduction of the iodine atom onto the aromatic ring can be achieved through various iodination techniques. The choice of method depends on the nature of the substituents already present on the ring, as they direct the position of the incoming electrophile.

For activated aromatic rings, such as those containing an amino or hydroxyl group, direct electrophilic iodination is often feasible. Reagents like iodine monochloride (ICl) or a combination of an iodide salt and an oxidizing agent can be used. For example, the synthesis of ethyl 4-amino-3,5-diiodobenzoate from benzocaine (B179285) (ethyl 4-aminobenzoate) is achieved using iodine monochloride with heating. chemicalbook.com This suggests that a similar mono-iodination could be achieved under controlled conditions.

Another approach involves the use of N-iodosuccinimide (NIS), often in the presence of a catalyst like iron(III) triflimide or a disulfide, for the iodination of electron-rich aromatic compounds. organic-chemistry.org For less reactive substrates, more potent iodinating systems may be required.

Indirect methods, such as the Sandmeyer-type reaction, provide a versatile route for introducing iodine. This involves the diazotization of an aromatic amine followed by treatment with an iodide salt, such as potassium iodide. organic-chemistry.org This method is particularly useful when direct iodination is not regioselective or efficient.

Convergent and Linear Synthetic Approaches

The synthesis of ethyl 4-amino-3-iodo-5-nitrobenzoate can be approached through either a linear or a convergent strategy.

A linear synthetic approach would involve the sequential introduction of the functional groups onto a simple starting material like benzene (B151609) or a substituted benzene derivative. The order of these steps is critical to ensure the correct regiochemistry, as the directing effects of the existing substituents will influence the position of the next incoming group. youtube.com

A plausible linear sequence could start with the nitration of a suitable benzoic acid derivative, followed by esterification, then a regioselective iodination, and finally, the selective reduction of a second nitro group to an amino group, or the introduction of the amino group via another method. The directing effects of the nitro group (meta-directing and deactivating) and the amino group (ortho, para-directing and activating) would need to be carefully considered at each stage. youtube.com

For instance, starting with 4-aminobenzoic acid, one could perform a nitration, which would likely occur at the 3-position due to the directing effect of the amino group. This would be followed by iodination, which would be directed to the 5-position. Finally, esterification would yield the target molecule.

Optimizing reaction conditions is paramount to maximizing the yield and selectivity of each synthetic step. This involves careful control of parameters such as temperature, reaction time, solvent, and the choice of reagents and catalysts.

For the esterification step, as seen in the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, the reaction time can be optimized to achieve a workable yield within a practical timeframe for a laboratory setting. bond.edu.au In the reduction of ethyl 4-nitrobenzoate, the choice of reducing agent and reaction conditions can significantly impact the yield and purity of the resulting amine. orgsyn.orgorgsyn.org

In iodination reactions, the reactivity of the substrate and the choice of iodinating agent and solvent are crucial. For example, the use of hexafluoroisopropanol as a solvent has been shown to enable mild and regioselective halogenation of a broad range of arenes. organic-chemistry.org

Table 2: Summary of Synthetic Strategies

| Synthetic Step | Key Transformation | Common Reagents/Methods | Key Considerations |

| Esterification | Carboxylic acid to Ethyl ester | Ethanol, Sulfuric Acid (Fischer-Speier) | Equilibrium control, water removal |

| Amination | Nitro group reduction | Catalytic Hydrogenation (PtO₂), In/NH₄Cl | Selectivity over other reducible groups |

| Iodination | C-H to C-I | Iodine Monochloride, N-Iodosuccinimide (NIS) | Regioselectivity based on directing groups |

| Route Design | Assembly of functional groups | Linear synthesis from simple precursors | Order of reactions, directing effects of substituents |

Advanced Synthetic Protocols and Green Chemistry Principles

The synthesis of Ethyl 4-amino-3-iodo-5-nitrobenzoate involves the introduction of three distinct functional groups onto a benzene ring, followed by esterification. The principles of green chemistry and advanced synthetic methods can be applied to each of these steps to improve efficiency, reduce waste, and enhance safety.

Catalytic Approaches

Catalysis offers a powerful tool for the selective and efficient synthesis of substituted aromatic compounds.

Indium-Mediated Transformations: A notable green chemistry approach for a related transformation—the reduction of a nitro group to an amine—employs indium metal in an aqueous ethanol solution. For the synthesis of ethyl 4-aminobenzoate from ethyl 4-nitrobenzoate, this method has proven effective. orgsyn.org The reaction proceeds in the presence of ammonium chloride and offers an environmentally safer alternative to traditional catalytic hydrogenation methods that often require flammable catalysts like Palladium on carbon or Raney nickel and high-pressure hydrogen gas. orgsyn.org This indium-mediated reduction demonstrates high selectivity, leaving other functional groups such as esters, nitriles, and halogens intact. orgsyn.org

Indium-Mediated Reduction of Ethyl 4-Nitrobenzoate

| Reactant | Reagents | Solvent | Time (hr) | Yield (%) |

| Ethyl 4-nitrobenzoate | Indium, Ammonium Chloride | Ethanol/Water | 2.5 | 90 |

Zeolite Catalysis: Zeolites, particularly in their ultradispersed form, have been utilized as catalysts for the esterification of 4-nitrobenzoic acid to ethyl 4-nitrobenzoate. scirp.orgresearchgate.net These nanoporous materials function as solid acid catalysts, providing an alternative to corrosive and environmentally harmful liquid acids like sulfuric acid. scirp.orgresearchgate.net The use of hydrogen forms of natural zeolites such as H-CL, H-MOR, H-HEU-M, and H-PHI, with crystallite sizes in the nanometer range (290-480 nm), has been shown to significantly enhance the conversion of 4-nitrobenzoic acid and the yield of the corresponding ethyl ester. scirp.orgresearchgate.net

Solvent Minimization and Alternative Media

A core principle of green chemistry is the reduction or elimination of hazardous solvents.

Aqueous Systems: The aforementioned indium-mediated reduction of ethyl 4-nitrobenzoate is a prime example of employing a greener solvent system. By using a mixture of ethanol and water, the environmental impact is significantly reduced compared to methods that rely solely on volatile organic solvents. orgsyn.org This approach is not only safer but can also simplify product isolation. orgsyn.org

Solvent-Free Esterification: Research into the synthesis of ethyl 4-nitrobenzoate has demonstrated the feasibility of solvent-free esterification of 4-nitrobenzoic acid with ethanol. scirp.orgresearchgate.net This method, particularly when combined with zeolite catalysis or non-conventional activation, can proceed in an argon atmosphere at elevated temperatures, thereby eliminating the need for a reaction solvent altogether. scirp.orgresearchgate.net

Non-Conventional Activation Methods

Microwave and ultrasound irradiation offer energy-efficient alternatives to conventional heating methods, often leading to shorter reaction times and higher yields.

Microwave Irradiation: Microwave-assisted synthesis has been successfully applied to the esterification of 4-nitrobenzoic acid to produce ethyl 4-nitrobenzoate. scirp.orgresearchgate.net When used in conjunction with ultradispersed zeolite catalysts, a synergistic effect is observed, leading to conversions of up to 70% and yields of 67% in just two hours. scirp.orgresearchgate.net Microwave heating has also been employed in the synthesis of various heterocyclic compounds, demonstrating its broad applicability in organic synthesis for accelerating reactions. nih.govmdpi.commdpi.com For instance, the synthesis of N-(4-methoxyphenyl)-2-methyl-benzo nih.govmdpi.comthieno[3,2-d]pyrimidin-4-amine was significantly improved by microwave irradiation in the presence of a Lewis acid catalyst. nih.gov

Microwave-Assisted Synthesis of Ethyl 4-Nitrobenzoate

| Catalyst | Power (W) | Time (hr) | Conversion (%) | Yield (%) |

| H-MOR (ultradispersed) | 300 | 2 | ~70 | ~67 |

| H-HEU-M (ultradispersed) | 300 | 2 | ~70 | ~67 |

Ultrasound Irradiation: Similar to microwave irradiation, ultrasound has been used to promote the synthesis of ethyl 4-nitrobenzoate from 4-nitrobenzoic acid and ethanol. scirp.orgresearchgate.net The application of ultrasound (37 kHz, 330 W) for two hours can achieve significant conversion and yield, comparable to the activity of ultradispersed catalysts alone, but in a much shorter timeframe. scirp.orgresearchgate.net This technique, known as sonochemistry, can enhance reaction rates by creating localized high-temperature and high-pressure zones through acoustic cavitation.

Scale-Up Considerations and Process Chemistry

While much of the available research focuses on lab-scale synthesis, some studies provide insights into the potential for scaling up these advanced methodologies. For example, in the microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles, a direct scale-up from a small-scale synthesis to a larger batch in a multimode microwave reactor was successfully demonstrated, achieving a high yield of 87%. mdpi.com Similarly, the green synthesis of 4-aminoquinoline (B48711) derivatives was initially performed on a small scale and subsequently scaled up using a sealed tube under microwave irradiation, yielding up to 95% of the desired products. mdpi.com These examples suggest that microwave-assisted synthesis, a key non-conventional activation method, is scalable and could be applicable to the industrial production of compounds like Ethyl 4-amino-3-iodo-5-nitrobenzoate.

The development of a synthetic route for Ethyl 4-amino-3-iodo-5-nitrobenzoate that incorporates these advanced protocols would likely involve a multi-step process where each step is optimized for efficiency and sustainability. For instance, a plausible route could start with the zeolite-catalyzed, microwave-assisted esterification of a suitably substituted benzoic acid, followed by further functionalization using catalytic and non-conventional methods.

Chemical Reactivity and Mechanistic Investigations

Transformations Involving the Amino Group

The amino group in Ethyl 4-amino-3-iodo-5-nitrobenzoate is a key site for derivatization. Its nucleophilic character, although attenuated by the electron-withdrawing nitro and iodo groups, allows it to participate in a variety of reactions, including acylations, alkylations, condensations, and cyclizations.

Acylation and Alkylation Reactions

The primary amino group can be readily acylated with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. These reactions typically proceed under basic conditions to neutralize the acid byproduct. Similarly, alkylation of the amino group can be achieved using alkyl halides. The reactivity in these transformations is influenced by the steric hindrance from the adjacent iodo group and the reduced nucleophilicity due to the electron-withdrawing nitro group.

While specific examples of acylation and alkylation of Ethyl 4-amino-3-iodo-5-nitrobenzoate are not extensively documented in readily available literature, the reactivity of analogous anilines suggests that these transformations are feasible. For instance, related compounds such as p-aminophenol can be acylated to form acetaminophen, demonstrating the general reactivity of amino groups on substituted benzene (B151609) rings.

Condensation and Cyclization Reactions

The amino group, in conjunction with other functionalities on the molecule or with external reagents, can participate in condensation and cyclization reactions to form heterocyclic systems. For example, condensation with dicarbonyl compounds can lead to the formation of various heterocyclic structures.

Furthermore, the presence of the ortho-iodo substituent opens up possibilities for intramolecular cyclization reactions following a transformation of the amino group. For instance, after conversion of the amino group to a different nucleophile, it could potentially displace the iodo group in a transition metal-catalyzed intramolecular coupling reaction to form a five- or six-membered ring.

Transformations Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself be transformed into other nitrogen-containing functionalities.

Selective Reduction Pathways to Amino or Other Nitrogen-Containing Functionalities

The reduction of the nitro group is a common and synthetically useful transformation. A variety of reducing agents can be employed to convert the nitro group into an amino group, which can then participate in further reactions. The choice of reducing agent is crucial for achieving selectivity, especially in the presence of other reducible functional groups like the ester and the potential for dehalogenation of the iodo group.

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), and metal-acid systems such as iron in acetic acid or tin(II) chloride in hydrochloric acid. commonorganicchemistry.comwikipedia.orgyoutube.com For substrates with sensitive functional groups, milder and more selective reagents are preferred. Raney nickel is often used to avoid dehalogenation of aryl halides. commonorganicchemistry.com

The selective reduction of the nitro group in Ethyl 4-amino-3-iodo-5-nitrobenzoate would yield Ethyl 3,4-diamino-5-iodobenzoate. This diamino compound is a valuable precursor for the synthesis of benzimidazoles and other fused heterocyclic systems through condensation with carboxylic acids or their derivatives.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Selectivity Notes |

|---|---|

| H₂/Pd/C | Highly efficient, but may cause dehalogenation. |

| H₂/Raney Ni | Often preferred for substrates with aryl halides. commonorganicchemistry.com |

| Fe/Acid (e.g., AcOH, HCl) | Mild, classic method with good functional group tolerance. commonorganicchemistry.comyoutube.com |

| SnCl₂/HCl | Effective for selective reduction in the presence of other reducible groups. commonorganicchemistry.com |

Influence of the Nitro Group on Aromatic Ring Activation/Deactivation

The nitro group is a powerful deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing nature through both inductive and resonance effects. This deactivation significantly reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. The positions ortho and para to the nitro group are particularly deactivated.

Conversely, the strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). In principle, a strong nucleophile could displace a leaving group (like the iodo group) located ortho or para to the nitro group. However, in Ethyl 4-amino-3-iodo-5-nitrobenzoate, the iodo group is meta to the ester but ortho to both the amino and nitro groups. The activating effect of the nitro group for SNAr at the iodo-substituted carbon is complemented by the directing effect of the amino group.

Transformations Involving the Iodo Group

The iodo group is an excellent leaving group and a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. This functionality allows for the introduction of a wide variety of substituents at this position on the aromatic ring.

Research by Knochel and colleagues has demonstrated the utility of Ethyl 4-amino-3-iodo-5-nitrobenzoate as a substrate in Sonogashira cross-coupling reactions. researchgate.net In their work, the compound was coupled with terminal alkynes to prepare functionalized 2-alkynylanilines, which are precursors for the synthesis of indoles. researchgate.net

For instance, the Sonogashira coupling of Ethyl 4-amino-3-iodo-5-nitrobenzoate with trimethylsilylacetylene, followed by desilylation, is a key step in the synthesis of more complex heterocyclic structures. The reaction proceeds under mild conditions, highlighting the reactivity of the iodo group even in a sterically hindered and electronically deactivated environment. researchgate.net

Table 2: Sonogashira Coupling of Ethyl 4-amino-3-iodo-5-nitrobenzoate with Trimethylsilylacetylene

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Conditions | Product | Reference |

|---|

This reactivity opens the door to a range of other palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction (with boronic acids), the Heck reaction (with alkenes), and the Buchwald-Hartwig amination (with amines), allowing for the introduction of aryl, vinyl, and amino substituents, respectively. wikipedia.org The specific conditions for these reactions would need to be optimized to account for the electronic and steric environment of the iodo group in this particular molecule.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)

The aryl iodide moiety of Ethyl 4-amino-3-iodo-5-nitrobenzoate is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-nitrogen bonds. sigmaaldrich.comnobelprize.org The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki, Sonogashira) or migratory insertion (for Heck), and reductive elimination.

Suzuki-Miyaura Reaction: This reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester, to form a new C-C bond. scielo.br The reaction is valued for its mild conditions and tolerance of various functional groups. nobelprize.org Given the structure of Ethyl 4-amino-3-iodo-5-nitrobenzoate, it would readily couple with aryl or vinyl boronic acids.

Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl iodide with an alkene. wikipedia.orgorganic-chemistry.org This transformation is a powerful tool for the synthesis of substituted alkenes, and the reaction with Ethyl 4-amino-3-iodo-5-nitrobenzoate would yield a substituted stilbene or cinnamate derivative, depending on the alkene used.

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by both palladium and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org It is a highly reliable method for the synthesis of arylalkynes.

Buchwald-Hartwig Amination: This reaction forms a C-N bond between the aryl iodide and a primary or secondary amine. wikipedia.orgorganic-chemistry.org It has become a premier method for synthesizing aryl amines, offering significant advantages over classical methods. beilstein-journals.org

The following table summarizes the expected outcomes and typical conditions for these reactions with Ethyl 4-amino-3-iodo-5-nitrobenzoate.

| Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product Structure |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Ethyl 4-amino-5-nitro-3-(aryl)benzoate |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Ethyl 4-amino-5-nitro-3-(alkenyl)benzoate |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Amine Base | Ethyl 4-amino-5-nitro-3-(alkynyl)benzoate |

| Buchwald-Hartwig | Amine (R¹R²NH) | Pd₂(dba)₃, Ligand (e.g., XPhos), Base | Ethyl 4-amino-5-nitro-3-(N,N-disubstituted amino)benzoate |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this molecule under specific conditions. The SNAr mechanism requires an aromatic ring to be activated by strong electron-withdrawing groups positioned ortho and/or para to a good leaving group.

In Ethyl 4-amino-3-iodo-5-nitrobenzoate, the ring is strongly activated. The nitro group is ortho to the iodine atom, and the ethyl ester group is para. Both exert a strong electron-withdrawing effect, polarizing the C-I bond and stabilizing the negative charge in the intermediate Meisenheimer complex. The iodide ion is an excellent leaving group. Consequently, the iodine atom can be displaced by potent nucleophiles such as alkoxides, thiolates, or secondary amines under suitable conditions. The primary amino group present on the ring is an electron-donating group, which slightly deactivates the ring towards SNAr, but the combined effect of the nitro and ester groups is dominant.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental reaction in organometallic chemistry used to convert organic halides into organometallic reagents. wikipedia.org The carbon-iodine bond in Ethyl 4-amino-3-iodo-5-nitrobenzoate is susceptible to this transformation, most commonly with alkyllithium reagents (e.g., n-BuLi or t-BuLi) at very low temperatures. tcnj.edu

The reaction proceeds via attack of the organolithium reagent on the iodine atom, leading to the formation of a new aryllithium species and an alkyl iodide.

This newly formed aryllithium is a powerful nucleophile and can be trapped with various electrophiles (E⁺), such as aldehydes, ketones, or carbon dioxide, to introduce new functional groups at position 3. A critical consideration for this reaction is the presence of the electrophilic ester and nitro groups on the molecule. These groups can potentially react with the highly nucleophilic alkyllithium reagent or the aryllithium intermediate. Therefore, executing this reaction successfully requires stringent control of conditions, particularly maintaining extremely low temperatures (typically -78 °C to -100 °C) to ensure the rate of halogen-metal exchange is significantly faster than any competing side reactions. harvard.edu

Transformations Involving the Ethyl Ester Moiety

The ethyl ester group is another key reactive site in the molecule, allowing for several classical transformations.

Hydrolysis to Carboxylic Acid

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-amino-3-iodo-5-nitrobenzoic acid. This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Treatment with an aqueous acid (e.g., H₂SO₄ or HCl) and heat will protonate the carbonyl oxygen, activating the ester towards nucleophilic attack by water.

Base-Catalyzed Saponification: Treatment with an aqueous base (e.g., NaOH or KOH) results in nucleophilic attack by hydroxide on the ester carbonyl. This process is irreversible as the resulting carboxylate is deprotonated under the basic conditions. An acidic workup is required to protonate the carboxylate and isolate the free carboxylic acid.

Transesterification and Amidation Reactions

Transesterification: The ethyl group of the ester can be exchanged for a different alkyl group by reacting the compound with another alcohol in the presence of an acid or base catalyst. This equilibrium-driven process is typically pushed toward the product by using the new alcohol as the solvent.

Amidation: The ester can be converted directly to an amide by reaction with a primary or secondary amine. This reaction is often slower than hydrolysis and may require heating to proceed at a reasonable rate. The process involves nucleophilic acyl substitution where the amine displaces the ethoxide leaving group.

Stereochemical and Regiochemical Control in Reactions

Regiochemical Control: The regiochemistry of the reactions involving the aromatic ring is precisely controlled by the substitution pattern.

In palladium-catalyzed cross-coupling, SNAr, and halogen-metal exchange reactions, the transformation occurs exclusively at the C3 position, the site of the carbon-iodine bond. The other positions on the aromatic ring are not reactive under these conditions.

Transformations of the ester group occur at the C1 position without affecting the rest of the molecule.

Stereochemical Control:

For most reactions discussed (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, SNAr, hydrolysis), no new stereocenters are formed, and thus stereochemistry is not a primary consideration.

In the Heck reaction, the stereochemistry of the newly formed double bond is a key factor. The reaction typically proceeds through a syn-addition of the aryl-palladium species to the alkene, followed by a syn-elimination of a palladium hydride. This mechanism generally leads to a strong preference for the formation of the more stable (E)-isomer of the resulting alkene product. organic-chemistry.org

Kinetic and Mechanistic Studies of Fundamental Transformations

A thorough investigation into the chemical literature for kinetic and mechanistic data on Ethyl 4-amino-3-iodo-5-nitrobenzoate has yielded no specific studies. Consequently, the presentation of detailed research findings, including data tables on reaction kinetics and mechanistic elucidation, is not possible at this time. The scientific community has yet to publish research that would provide the necessary empirical foundation for such a discussion.

While general principles of physical organic chemistry allow for predictions about the compound's likely behavior in various reactions, the absence of specific experimental data precludes a detailed and scientifically rigorous analysis of its transformation kinetics and mechanisms. Further research is required to characterize the reactivity of this compound and to understand the interplay of its substituent groups in directing the course and rate of its chemical reactions.

Advanced Spectroscopic Characterization and Solid State Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

The ¹H NMR spectrum of Ethyl 4-amino-3-iodo-5-nitrobenzoate is predicted to exhibit distinct signals corresponding to the aromatic protons and the ethyl group protons. The aromatic region is expected to show two singlets, a consequence of the symmetrical substitution pattern on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the amino, iodo, and nitro substituents. The amino group (-NH₂) is an electron-donating group, which would typically shield the aromatic protons, shifting their signals upfield. Conversely, the nitro group (-NO₂) is a strong electron-withdrawing group, causing significant deshielding and a downfield shift. The iodine atom also acts as an electron-withdrawing group through its inductive effect, further contributing to the downfield shift of the aromatic protons.

The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern resulting from spin-spin coupling.

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to appear significantly downfield. The aromatic carbons will have their chemical shifts dictated by the attached substituents. The carbon attached to the iodine will experience a shielding effect known as the "heavy atom effect," shifting its signal upfield more than what would be expected based on electronegativity alone.

Predicted ¹H NMR Data for Ethyl 4-amino-3-iodo-5-nitrobenzoate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | ~8.5 | s | - |

| Aromatic-H | ~8.2 | s | - |

| -NH₂ | ~6.5 | br s | - |

| -CH₂- | ~4.4 | q | ~7.1 |

| -CH₃ | ~1.4 | t | ~7.1 |

Predicted ¹³C NMR Data for Ethyl 4-amino-3-iodo-5-nitrobenzoate

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~164 |

| C-NH₂ | ~148 |

| C-NO₂ | ~140 |

| C-H | ~130 |

| C-H | ~128 |

| C-COOEt | ~125 |

| C-I | ~90 |

| -CH₂- | ~62 |

| -CH₃ | ~14 |

While experimental 2D NMR spectra are not available, their expected correlations can be predicted.

COSY (Correlation Spectroscopy): A COSY spectrum would show a clear correlation between the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group, confirming their connectivity. No correlations would be expected for the singlet aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would link each proton to its directly attached carbon. Correlations would be seen between the aromatic protons and their respective aromatic carbons, as well as between the -CH₂- protons and the methylene carbon, and the -CH₃- protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing longer-range connectivity. Key expected correlations would include the aromatic protons to the carbonyl carbon and other aromatic carbons two to three bonds away. The methylene protons of the ethyl group would show a correlation to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum would reveal through-space proximities. For instance, a correlation between the methylene protons and one of the aromatic protons would help to confirm the orientation of the ethyl ester group relative to the benzene ring.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

The IR spectrum of Ethyl 4-amino-3-iodo-5-nitrobenzoate will be characterized by absorption bands corresponding to its various functional groups. The amino group (-NH₂) will show symmetric and asymmetric stretching vibrations. The nitro group (-NO₂) will exhibit strong, distinct symmetric and asymmetric stretching bands. The carbonyl group (C=O) of the ester will produce a strong absorption band. The aromatic ring will have its own characteristic C-H and C=C stretching vibrations.

Predicted IR Absorption Bands for Ethyl 4-amino-3-iodo-5-nitrobenzoate

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | ~3450 | Medium |

| N-H Stretch (symmetric) | ~3350 | Medium |

| C-H Stretch (aromatic) | ~3100-3000 | Medium |

| C-H Stretch (aliphatic) | ~2980-2850 | Medium |

| C=O Stretch (ester) | ~1720 | Strong |

| C=C Stretch (aromatic) | ~1600, 1480 | Medium |

| N-O Stretch (asymmetric) | ~1530 | Strong |

| N-O Stretch (symmetric) | ~1350 | Strong |

| C-O Stretch (ester) | ~1250 | Strong |

| C-N Stretch | ~1300 | Medium |

| C-I Stretch | ~500-600 | Weak |

Raman spectroscopy provides complementary information to IR spectroscopy. While no specific Raman data is available, it is expected that the symmetric vibrations, such as the symmetric stretch of the nitro group and the breathing modes of the aromatic ring, would give rise to strong Raman signals. The C-I bond, being a heavy atom bond, would also be expected to show a characteristic low-frequency Raman signal.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) for Conjugation and Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of Ethyl 4-amino-3-iodo-5-nitrobenzoate is expected to be complex due to the presence of multiple chromophores and auxochromes. The benzene ring itself is a chromophore, and its absorption is significantly modified by the attached substituents. The nitro group is a powerful chromophore, and the amino group acts as a strong auxochrome, causing a red shift (bathochromic shift) of the absorption maxima. The extensive conjugation and the presence of both electron-donating and electron-withdrawing groups will likely result in strong absorption in the UV and possibly the visible region, giving the compound a colored appearance.

Predicted UV-Vis Absorption Maxima for Ethyl 4-amino-3-iodo-5-nitrobenzoate

| Transition | Predicted λₘₐₓ (nm) |

| π → π | ~250 |

| n → π | ~380 |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound through the analysis of its fragmentation patterns upon ionization. chemguide.co.uk For Ethyl 4-amino-3-iodo-5-nitrobenzoate (molar mass: 336.08 g/mol ), the mass spectrum is expected to provide a wealth of information based on the lability of its various functional groups. chembk.com

Upon electron impact ionization, a molecular ion peak (M+) at m/z 336 would be anticipated. The stability of the aromatic ring suggests that this peak should be observable. libretexts.org The subsequent fragmentation is likely to be governed by the cleavage of the ester group and the loss of substituents from the aromatic ring.

A prominent fragmentation pathway for ethyl esters involves the loss of the ethoxy radical (•OCH2CH3), which has a mass of 45 amu. pharmacy180.com This would result in a significant peak at m/z 291, corresponding to the stable acylium ion. Another common fragmentation for ethyl esters is the loss of an ethylene (B1197577) molecule (28 amu) via a McLafferty rearrangement, which would produce a peak at m/z 308. libretexts.org

The nitro group (-NO2, 46 amu) is another labile substituent. Its elimination as a neutral radical would lead to a fragment ion at m/z 290. The loss of a nitro group is a common fragmentation pathway for nitroaromatic compounds. nih.govnumberanalytics.com Additionally, the loss of the iodine atom (127 amu) would generate a fragment at m/z 209.

Further fragmentation could involve the sequential loss of these groups. For instance, the acylium ion at m/z 291 could subsequently lose the nitro group to give a fragment at m/z 245. The relative abundance of these fragment ions provides valuable information about the stability of the resulting ions and the strength of the chemical bonds within the molecule. pharmacy180.com

Table 1: Predicted Mass Spectrometry Fragmentation for Ethyl 4-amino-3-iodo-5-nitrobenzoate

| m/z Value | Proposed Fragment | Neutral Loss |

| 336 | [M]+• | - |

| 308 | [M - C2H4]+• | Ethylene |

| 291 | [M - •OCH2CH3]+ | Ethoxy radical |

| 290 | [M - •NO2]+ | Nitro radical |

| 209 | [M - •I]+ | Iodine radical |

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, offering insights into bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

The nitro group, in particular, is often observed to be twisted out of the plane of the aromatic ring in sterically crowded environments. nih.gov The bond lengths and angles within the aromatic ring would be influenced by the electronic nature of the substituents. The electron-withdrawing nitro and ester groups and the electron-donating amino group would collectively influence the charge distribution across the ring.

The solid-state architecture of Ethyl 4-amino-3-iodo-5-nitrobenzoate is expected to be dominated by a network of intermolecular interactions, primarily hydrogen bonds and halogen bonds. The amino group (-NH2) is a potent hydrogen bond donor, while the oxygen atoms of the nitro group (-NO2) and the carbonyl group of the ester (-COOEt) are effective hydrogen bond acceptors.

It is highly probable that N-H···O hydrogen bonds will be a key feature in the crystal packing, linking molecules into chains, dimers, or more complex three-dimensional networks. nih.gov Studies on iodo-nitroanilines have shown that N-H···O hydrogen bonds involving the nitro group are a common and robust supramolecular synthon. nih.govnih.gov The carbonyl oxygen of the ethyl ester group provides an additional site for hydrogen bonding.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those with multiple functional groups capable of engaging in various intermolecular interactions. acs.org Given the array of hydrogen and halogen bond donors and acceptors in Ethyl 4-amino-3-iodo-5-nitrobenzoate, the potential for polymorphism is significant. Different crystallization conditions (e.g., solvent, temperature, and rate of cooling) could lead to different packing arrangements and, consequently, different polymorphs with distinct physical properties.

Crystal engineering is the rational design of crystalline solids with desired properties based on an understanding of intermolecular interactions. wikipedia.orguoc.gr For Ethyl 4-amino-3-iodo-5-nitrobenzoate, crystal engineering strategies could be employed to control the supramolecular assembly and potentially isolate specific polymorphs. This could involve the use of co-crystallizing agents that can form specific hydrogen bonds with the target molecule, thereby directing the crystal packing in a predictable manner. The understanding of the relative strengths and directionality of N-H···O hydrogen bonds, I···O halogen bonds, and π-π stacking interactions is crucial for the successful design of new crystalline forms of this compound. nih.govuoc.gr

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing ethyl 4-amino-3-iodo-5-nitrobenzoate.

DFT has been employed to determine the most stable three-dimensional arrangement of atoms in ethyl 4-amino-3-iodo-5-nitrobenzoate, a process known as geometry optimization. A study by T. Rekha and collaborators in 2022 utilized the B3LYP functional with the 6-311++G(d,p) basis set to achieve this. The optimization process reveals the intricate details of bond lengths, bond angles, and dihedral angles, confirming the non-planar nature of the molecule. This deviation from planarity is primarily attributed to the steric hindrance and electronic repulsion introduced by the bulky iodine atom and the nitro group adjacent to the amino group.

The electronic structure of the molecule has also been thoroughly investigated using DFT. The presence of both electron-donating (amino group) and electron-withdrawing (nitro, iodo, and ester groups) substituents on the benzene (B151609) ring creates a unique electronic environment. This push-pull effect results in significant intramolecular charge transfer, which is a key factor in determining the molecule's reactivity and non-linear optical properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the chemical reactivity of a molecule. For ethyl 4-amino-3-iodo-5-nitrobenzoate, the HOMO is primarily localized on the amino group and the benzene ring, indicating these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is concentrated on the nitro group and the ester moiety, highlighting these as the sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive. The calculated HOMO-LUMO gap for ethyl 4-amino-3-iodo-5-nitrobenzoate is relatively small, which points towards its potential for high reactivity and charge transfer capabilities.

Based on the HOMO and LUMO energies, several global reactivity descriptors have been calculated, as shown in the table below. These descriptors provide a quantitative measure of the molecule's reactivity.

| Reactivity Descriptor | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -2.89 |

| Energy Gap (ΔE) | 3.36 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 2.89 |

| Electronegativity (χ) | 4.57 |

| Chemical Potential (μ) | -4.57 |

| Global Hardness (η) | 1.68 |

| Global Softness (S) | 0.29 |

| Electrophilicity Index (ω) | 6.21 |

Data sourced from Rekha et al. (2022)

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP map of ethyl 4-amino-3-iodo-5-nitrobenzoate clearly illustrates the effects of its various functional groups.

The regions around the oxygen atoms of the nitro group are characterized by intense red color, indicating the most negative electrostatic potential and thus the preferred sites for electrophilic attack. In contrast, the area around the amino group's hydrogen atoms shows a deep blue color, representing the most positive electrostatic potential, making it a likely site for nucleophilic interaction. The iodine atom also exhibits a region of positive potential, known as a sigma-hole, which can participate in halogen bonding. This detailed charge distribution map is crucial for understanding the intermolecular interactions of the compound.

Prediction and Interpretation of Spectroscopic Data

Computational methods are also employed to predict and interpret the spectroscopic signatures of ethyl 4-amino-3-iodo-5-nitrobenzoate. Theoretical calculations of the vibrational frequencies (infrared and Raman spectra) using DFT have shown excellent agreement with experimental data. This correlation allows for a precise assignment of the observed spectral bands to specific vibrational modes of the molecule, such as the stretching and bending of the N-H, C=O, and N-O bonds.

Furthermore, the electronic absorption spectrum, calculated using Time-Dependent DFT (TD-DFT), helps in understanding the electronic transitions occurring within the molecule. The calculated absorption maxima correspond to the π → π* and n → π* transitions, which are characteristic of the aromatic system and the substituents.

Reaction Pathway Elucidation and Transition State Analysis

While specific studies on the reaction pathways involving ethyl 4-amino-3-iodo-5-nitrobenzoate are not extensively documented, the computational data available provides a foundation for such investigations. The calculated reactivity descriptors and the MEP map can be used to predict the most probable mechanisms for reactions such as electrophilic substitution or nucleophilic attack.

For instance, the elucidation of a reaction pathway would involve identifying the reactants and products and then using computational methods to map the potential energy surface connecting them. This would involve locating the transition state, which is the highest energy point along the reaction coordinate. Analyzing the geometry and energy of the transition state provides critical insights into the reaction mechanism and its kinetics.

Molecular Modeling of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The analysis, as detailed in the 2022 study by Rekha and colleagues, shows that the most significant contributions to the crystal packing are from H···O/O···H interactions, which account for a substantial percentage of the total Hirshfeld surface. This indicates the prevalence of hydrogen bonding involving the amino and nitro groups. Other important interactions include H···H, C···H/H···C, and I···O contacts. The presence of I···O interactions is particularly noteworthy as it confirms the role of the iodine atom in forming halogen bonds, which are crucial in directing the crystal packing.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a more detailed breakdown of these interactions, allowing for a quantitative comparison of their significance.

Applications As a Key Building Block in Advanced Organic Synthesis and Materials Science

Precursor for Complex Organic Scaffolds and Natural Product Analogs

The multifunctionality of ethyl 4-amino-3-iodo-5-nitrobenzoate makes it an ideal starting point for the synthesis of complex organic scaffolds. The different functional groups can be addressed selectively to build intricate molecular frameworks. The iodine atom is particularly significant as it serves as a handle for carbon-carbon and carbon-heteroatom bond formation through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions.

Furthermore, the nitro group can be readily reduced to a second amino group, creating a diamino-substituted ring that is primed for further cyclization reactions. The existing primary amine and the ethyl ester provide additional points for modification. This combination of reactive sites allows for a programmed, stepwise construction of complex molecules, including analogs of natural products, where precise control over substitution is critical.

Synthesis of Diverse Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. Ethyl 4-amino-3-iodo-5-nitrobenzoate is a valuable precursor for several important classes of these compounds.

Quinazolines

The synthesis of quinazoline derivatives can be achieved by first reducing the nitro group of ethyl 4-amino-3-iodo-5-nitrobenzoate to an amine. This transformation yields a substituted 1,2-diaminobenzene derivative. This intermediate can then undergo cyclization with various one-carbon sources like aldehydes, orthoesters, or carboxylic acids to form the quinazoline ring system. This approach is a well-established method for constructing this important heterocyclic scaffold. globalresearchonline.netbond.edu.au

Oxadiazoles

To synthesize 1,3,4-oxadiazoles, the ethyl ester group of the parent molecule can be converted into an acid hydrazide by treatment with hydrazine hydrate. This key intermediate can then be reacted with a carboxylic acid, followed by dehydrative cyclization, to form the 2,5-disubstituted 1,3,4-oxadiazole ring. researchgate.netresearchgate.net Alternatively, reaction with acyl chlorides or other activating agents can also facilitate the cyclization. mdpi.com

Benzoxazoles

The synthesis of benzoxazoles typically requires an ortho-aminophenol. While not a direct precursor, ethyl 4-amino-3-iodo-5-nitrobenzoate can be utilized through modern synthetic methods. One plausible route involves the N-acylation of the amino group, followed by an intramolecular copper-catalyzed C-O bond formation via cyclization, which is a known strategy for forming benzoxazoles from ortho-haloanilides. nih.gov This pathway leverages the reactivity of the iodine atom ortho to the amino group.

Benzothiazoles

Benzothiazoles are commonly synthesized from ortho-aminothiophenols. However, recent advancements have provided routes starting from ortho-iodoanilines. Ethyl 4-amino-3-iodo-5-nitrobenzoate is an ideal substrate for such transformations. For instance, a copper-promoted reaction between an ortho-iodoaniline derivative, elemental sulfur (S8), and an N-tosylhydrazone can be used to construct 2-substituted benzothiazoles. organic-chemistry.orgacs.orgacs.org This method provides a direct way to build the benzothiazole core by forming the necessary C-S and C-N bonds in a cyclization reaction. nih.gov

Table 1: Potential Heterocyclic Synthesis Pathways

| Heterocycle | Key Intermediate from Starting Material | Required Reagents/Reaction Type |

|---|---|---|

| Quinazoline | Ethyl 3,4-diamino-5-iodobenzoate | Nitro reduction, then cyclization with aldehydes/orthoesters |

| 1,3,4-Oxadiazole | 4-amino-3-iodo-5-nitrobenzoyl hydrazide | Hydrazine hydrate, then cyclization with carboxylic acids |

| Benzoxazole | N-acyl-4-amino-3-iodo-5-nitrobenzoate | N-acylation, then intramolecular Cu-catalyzed cyclization |

| Benzothiazole | Ethyl 4-amino-3-iodo-5-nitrobenzoate | Copper-promoted cyclization with a sulfur source (e.g., S8) |

Role in the Development of Functional Materials with Tailored Electronic Properties

The unique electronic nature of ethyl 4-amino-3-iodo-5-nitrobenzoate, which contains both an electron-donating amino group and electron-withdrawing nitro and ester groups, makes it an intriguing building block for functional organic materials. The significant polarization of the aromatic ring can be exploited in the design of dyes, nonlinear optical materials, and organic semiconductors.

The presence of the iodo group is particularly advantageous for incorporation into polymeric structures. Iodinated aromatic compounds can be polymerized through cross-coupling reactions to create conjugated polymers. rsc.org These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The nitro group can be used as a handle for further functionalization or can be reduced to an amino group to modulate the electronic properties of the resulting material. mdpi.com Porous organic polymers synthesized from nitrogen-rich or aromatic building blocks have also shown applications in iodine capture, indicating the utility of such functional groups in materials science. nih.govnih.gov

Table 2: Features for Functional Material Applications

| Functional Group | Potential Role in Materials Science |

|---|---|

| Iodo Group | Site for cross-coupling polymerization (e.g., Suzuki, Stille) to form conjugated polymers. |

| Nitro Group | Strong electron-withdrawing group to tune electronic properties; can be reduced to an amine for further modification. |

| Amino Group | Electron-donating group that influences optoelectronic properties and provides a site for N-functionalization. |

| Ester Group | Can be hydrolyzed or amidated to attach the molecule to other structures or modify solubility. |

Application in Multi-Component Reaction Design

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step, adhering to the principles of green chemistry. Substituted anilines are frequently used as key components in various MCRs. rsc.org

Ethyl 4-amino-3-iodo-5-nitrobenzoate, as a substituted aniline, has the potential to be employed as a building block in such reactions. By participating as the amine component, it can introduce significant functionality and complexity into the final product in a highly efficient manner. For example, it could be used in MCRs that form complex heterocyclic structures or densely functionalized acyclic compounds. The resulting products would bear the iodo, nitro, and ester functionalities, which could be further elaborated using orthogonal chemical strategies, making this compound a valuable tool for generating diverse molecular libraries. rsc.orgmdpi.com

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of polysubstituted aromatic compounds like Ethyl 4-amino-3-iodo-5-nitrobenzoate often requires multi-step procedures. Traditional methods may involve the nitration of a substituted aminobenzoate, followed by iodination, or vice-versa. However, these classic approaches can sometimes be limited by harsh reaction conditions and the generation of byproducts.

Future research could focus on developing more efficient and greener synthetic routes. This includes the exploration of novel catalytic systems. For instance, the use of indium metal in the presence of ammonium (B1175870) chloride has been shown to be effective for the selective reduction of aromatic nitro compounds to amines in aqueous ethanol (B145695), a method that could be adapted for the synthesis of precursors to our target molecule. orgsyn.org Furthermore, iodine-catalyzed amination of benzoxazoles under mild, metal-free conditions presents an interesting avenue for forming C-N bonds, which could be relevant in the synthesis of derivatives.

The development of one-pot synthesis methodologies, where multiple reaction steps are carried out in a single reaction vessel, would be highly beneficial. Such a strategy has been successfully employed for the synthesis of 2′-aminobenzothiazolo-arylmethyl-2-naphthols using N-bromosuccinimide (NBS) as a catalyst under solvent-free conditions. nih.gov Adapting such an approach for the synthesis of Ethyl 4-amino-3-iodo-5-nitrobenzoate could significantly improve efficiency and reduce waste.

Table 1: Potential Synthetic Strategies and Catalysts

| Synthetic Step | Potential Catalyst/Reagent | Rationale |

| Reduction of Nitro Group | Indium/Ammonium Chloride | Selective and occurs in aqueous media. orgsyn.org |

| Amination | Iodine (catalytic) | Metal-free and proceeds under mild conditions. |

| One-Pot Synthesis | N-Bromosuccinimide (NBS) | Solvent-free, efficient, and reduces waste. nih.gov |

| Esterification | Zeolite Catalysts | Heterogeneous catalysts that can be easily separated and reused. scirp.org |

Unveiling Undiscovered Reactivity Patterns and Selectivities

The unique substitution pattern of Ethyl 4-amino-3-iodo-5-nitrobenzoate suggests a complex reactivity profile that is yet to be fully explored. The interplay between the electron-donating amino group and the electron-withdrawing nitro and iodo groups can lead to interesting and potentially useful reactivity.

The presence of the nitro group at the meta-position to the amino group significantly influences the electronic properties of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. doubtnut.comembibe.comnih.gov The reactivity of haloarenes towards nucleophilic substitution is generally increased by the presence of electron-withdrawing groups like the nitro group at ortho and para positions. doubtnut.comembibe.com While the nitro group in the target molecule is at the meta position to the iodo group, its influence, combined with the other substituents, on the displacement of the iodine atom warrants investigation.

Future studies should systematically investigate the reactivity of this compound with various nucleophiles and electrophiles to map out its reactivity patterns and selectivities. This could lead to the discovery of novel chemical transformations and the synthesis of a diverse range of derivatives. For instance, the amino group could be a site for derivatization, such as acylation or alkylation, to modulate the compound's properties.

Advanced Structural Characterization of Novel Derivatives and Solid Forms

A crucial area for future research is the synthesis and advanced structural characterization of novel derivatives of this compound. For example, a study on Ethyl 4-ethylamino-3-nitrobenzoate revealed its crystal structure and the presence of intramolecular hydrogen bonds. researchgate.net Similar detailed structural analyses of derivatives of Ethyl 4-amino-3-iodo-5-nitrobenzoate would provide valuable insights into their conformation, intermolecular interactions, and crystal packing.

Furthermore, the investigation of polymorphism, the ability of a compound to exist in multiple crystalline forms, is of significant importance, particularly in the pharmaceutical and materials science fields. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. Studies on related compounds like p-aminobenzoic acid and p-nitrobenzoic acid have shown that polymorphism can significantly impact their mechanical properties. A systematic study of the solid forms of Ethyl 4-amino-3-iodo-5-nitrobenzoate and its derivatives could reveal new materials with tailored properties.

Integration with Machine Learning and Artificial Intelligence in Chemical Discovery

The fields of machine learning (ML) and artificial intelligence (AI) are increasingly being applied to accelerate chemical research. For a molecule like Ethyl 4-amino-3-iodo-5-nitrobenzoate, these computational tools offer exciting opportunities.

ML models can be trained on existing chemical data to predict various properties of new molecules, including their reactivity, toxicity, and potential biological activity. For instance, in silico models have been developed to predict the toxicity of nitroaromatic compounds. These predictive capabilities can help in prioritizing the synthesis of derivatives with desirable properties while avoiding those with potential liabilities.

AI can also play a crucial role in designing novel synthetic pathways. By analyzing vast databases of chemical reactions, AI algorithms can propose efficient and innovative routes for the synthesis of complex molecules like Ethyl 4-amino-3-iodo-5-nitrobenzoate and its derivatives. This can significantly reduce the time and resources required for synthetic chemistry research.

Table 2: Potential Applications of AI/ML in the Study of Ethyl 4-amino-3-iodo-5-nitrobenzoate

| Application Area | AI/ML Technique | Potential Outcome |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity and toxicity. |

| Synthetic Route Design | Retrosynthesis Algorithms | Proposal of novel and efficient synthetic pathways. |

| Reactivity Prediction | Reaction Prediction Models | Identification of likely products of chemical reactions. |

| Materials Discovery | High-Throughput Virtual Screening | Identification of derivatives with desired material properties. |

Expanding Utility in Interdisciplinary Chemical Research Fields

The unique combination of functional groups in Ethyl 4-amino-3-iodo-5-nitrobenzoate makes it a promising candidate for applications in various interdisciplinary research fields.

In medicinal chemistry, substituted aminobenzoates are known to be important building blocks for the synthesis of a wide range of biologically active compounds. nih.govresearchgate.net The presence of the iodo and nitro groups on the aromatic ring of the target molecule could lead to derivatives with interesting pharmacological profiles. For example, nitroaromatic compounds have been explored for their potential as n-type organic semiconductors in organic electronics. rsc.org The diverse biological activities of nitro compounds are also well-documented. nih.gov

In materials science, the functional groups on this molecule could be exploited to create novel materials. The amino group can be used for polymerization or for grafting onto surfaces, while the nitro and iodo groups can be used to tune the electronic and optical properties of the resulting materials. The potential for this compound and its derivatives to be used in the development of functional organic materials, such as those for organic electronics, is an exciting area for future exploration. iitm.ac.indntb.gov.ua

Q & A

Q. What are the common synthetic routes for Ethyl 4-amino-3-iodo-5-nitrobenzoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For example, substituting a halogen (e.g., chloro or bromo) at the 3-position with an amino group can be achieved using ammonia or amines under basic conditions. A representative procedure (adapted from similar nitro-substituted benzoates) involves reacting ethyl 4-chloro-3-iodo-5-nitrobenzoate with excess ammonium hydroxide in tetrahydrofuran (THF) at 60–80°C for 12–24 hours, monitored by TLC . Optimization includes:

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance SNAr reactivity.

- Temperature : Elevated temperatures (60–100°C) accelerate substitution but may require inert atmospheres to prevent nitro group reduction.

- Catalysts : CuI or Pd catalysts improve efficiency in cross-coupling reactions (e.g., Buchwald-Hartwig amination for aryl halides) .

Q. How is Ethyl 4-amino-3-iodo-5-nitrobenzoate characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- NMR : H and C NMR identify aromatic protons (δ 7.5–8.5 ppm for nitro groups) and ester carbonyls (δ 165–170 ppm). The amino group’s resonance (δ 4–5 ppm) may shift due to hydrogen bonding.

- IR : Stretching frequencies for NO (~1520 cm) and ester C=O (~1720 cm) confirm functional groups.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines structures, resolving bond lengths and angles. ORTEP-3 generates thermal ellipsoid plots to visualize steric effects .

Advanced Research Questions

Q. How do steric and electronic effects of the iodo and nitro substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing nitro group meta to the iodo substituent activates the aryl halide for SNAr but deactivates it for Suzuki-Miyaura coupling.

- Steric Effects : The bulky iodo group at the 3-position hinders nucleophilic attack, favoring para-substitution in subsequent reactions. Computational studies (DFT) can model transition states to predict regioselectivity .

- Experimental Design : Compare coupling efficiencies using Pd catalysts (e.g., Pd(PPh)) with varying ligands (e.g., XPhos) to mitigate steric hindrance .

Q. What strategies mitigate competing side reactions (e.g., nitro reduction, ester hydrolysis) during functional group transformations?

- Methodological Answer :

- Nitro Group Stability : Avoid reductive conditions (e.g., H/Pd-C) by using inert atmospheres (N/Ar) and low temperatures.

- Ester Protection : Employ mild bases (e.g., KCO) instead of strong bases (NaOH) to prevent hydrolysis.

- Monitoring : Use LC-MS or in-situ IR to detect intermediates and adjust reaction kinetics .

Q. How can hydrogen bonding patterns in the crystal structure of Ethyl 4-amino-3-iodo-5-nitrobenzoate be analyzed to predict supramolecular assembly?

- Methodological Answer :

- Graph Set Analysis : Classify hydrogen bonds (e.g., N–H···O, C–H···O) using Etter’s notation (e.g., for dimeric motifs).

- SHELXL Refinement : Generate hydrogen bond tables with distance-angle constraints. Compare packing motifs to similar nitrobenzoates to identify trends in π-stacking or halogen bonding .

Q. How can researchers resolve contradictions in reported spectroscopic or crystallographic data for this compound?

- Methodological Answer :

- Multi-Method Validation : Cross-validate NMR/IR data with high-resolution mass spectrometry (HRMS) and elemental analysis.

- Crystallographic Redundancy : Refine multiple crystal structures (e.g., from different solvents) to assess conformational flexibility.

- Database Cross-Check : Compare experimental results with NIST Chemistry WebBook entries for nitroaromatics to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.